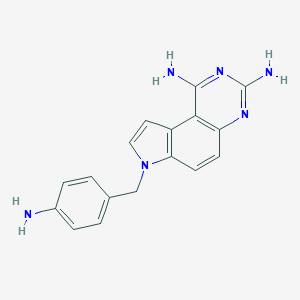

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- is a useful research compound. Its molecular formula is C17H18Cl2N6 and its molecular weight is 377.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, particularly its derivative 7-((4-aminophenyl)methyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antibacterial, and antimalarial properties.

Chemical Structure and Synthesis

The compound belongs to a class of pyrroloquinazoline derivatives known for their structural versatility and potential therapeutic applications. The synthesis typically involves regioselective monoacylation at various nitrogen positions within the molecule, allowing for the generation of a library of derivatives with varying biological properties .

Anticancer Activity

Research has demonstrated that 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine exhibits potent anticancer properties. Notably:

- Mechanism of Action : It targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced cell proliferation and induces apoptosis in tumor cells .

- Case Studies : A study highlighted the synthesis of N-acylated derivatives, where one compound (designated as 7f) showed an eight-fold increase in potency against MDA-MB-468 breast cancer cells compared to the parent compound . Additionally, these derivatives were found to be non-toxic to normal human cells, suggesting a favorable therapeutic index.

Antibacterial Activity

The compound also demonstrates significant antibacterial activity:

- Target Pathways : It acts as an inhibitor of DHFR and thymidylate synthase (TS), both essential for bacterial growth. This dual inhibition mechanism distinguishes it from traditional antibiotics like trimethoprim .

- Efficacy Against Resistant Strains : Recent studies have reported that derivatives of this compound exhibit potent activity against multi-drug resistant Gram-negative bacteria. For instance, a representative compound showed synergistic effects when combined with sulfamethoxazole, enhancing its bactericidal efficacy at low concentrations .

Antimalarial Activity

The antimalarial potential of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine has also been explored:

- In Vivo Studies : In animal models infected with Plasmodium vivax, certain derivatives demonstrated effective clearance of parasitemia. For example, one derivative cured all treated animals at specified doses over three days .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrroloquinazoline scaffold significantly affect biological activity. For instance:

| Modification Position | Effect on Activity |

|---|---|

| N1 | Generally lower potency |

| N3 | Higher potency observed |

| N7 | Reduced solubility and activity |

These findings suggest that careful design and modification of the molecular structure can enhance therapeutic efficacy while minimizing adverse effects .

Properties

CAS No. |

77681-42-6 |

|---|---|

Molecular Formula |

C17H18Cl2N6 |

Molecular Weight |

377.3 g/mol |

IUPAC Name |

7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |

InChI |

InChI=1S/C17H16N6.2ClH/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13;;/h1-8H,9,18H2,(H4,19,20,21,22);2*1H |

InChI Key |

UOORVXIQCDJQPV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.